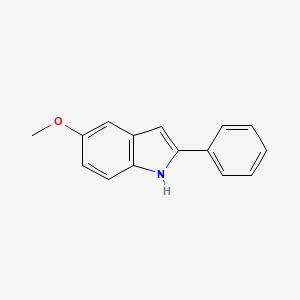

5-methoxy-2-phenyl-1H-indole

説明

Structure

3D Structure

特性

IUPAC Name |

5-methoxy-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c1-17-13-7-8-14-12(9-13)10-15(16-14)11-5-3-2-4-6-11/h2-10,16H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLYAWBZMLNSOBU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)NC(=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30303551 | |

| Record name | 5-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26664852 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

5883-96-5 | |

| Record name | 5883-96-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159031 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-methoxy-2-phenyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30303551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-METHOXY-2-PHENYLINDOLE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Methoxy 2 Phenyl 1h Indole and Its Derivatives

Classical and Contemporary Synthesis Routes

The construction of the 5-methoxy-2-phenyl-1H-indole scaffold relies on several established and modern synthetic transformations. These include the Fischer indole (B1671886) synthesis, cyclization of aryl hydrazones, and transition metal-catalyzed reactions.

Fischer Indole Synthesis Approaches for the this compound Core

The Fischer indole synthesis stands as a cornerstone for the formation of indole rings. bhu.ac.in This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed from the condensation of an arylhydrazine with a ketone or aldehyde. bhu.ac.in For the synthesis of the this compound core, this involves the reaction of a p-methoxyphenylhydrazine with acetophenone (B1666503) under acidic conditions. The reaction proceeds through a hydrazone intermediate, which then undergoes a acs.orgacs.org-sigmatropic rearrangement followed by elimination of ammonia (B1221849) to yield the indole structure. nih.gov

A notable variation involves the reaction of ethyl pyruvate (B1213749) 2-methoxyphenylhydrazone, which under certain acidic conditions can lead to the formation of ethyl 7-methoxyindole-2-carboxylate, the "normal" product, alongside an "abnormal" product, ethyl 6-chloroindole-2-carboxylate. nih.gov This highlights the influence of substituents on the regioselectivity of the cyclization. nih.gov

| Starting Materials | Catalyst/Reagents | Product | Reference |

| p-Methoxyphenylhydrazine, Acetophenone | Acid | This compound | |

| Ethyl pyruvate 2-methoxyphenylhydrazone | HCl/EtOH | Ethyl 7-methoxyindole-2-carboxylate and Ethyl 6-chloroindole-2-carboxylate | nih.gov |

N-Alkylation and Aryl Hydrazone Cyclization Strategies for this compound

The synthesis of N-substituted derivatives of this compound can be achieved through N-alkylation of the pre-formed indole ring. However, the initial construction of the indole nucleus often involves the cyclization of appropriately substituted aryl hydrazones. N-tosylhydrazones have emerged as valuable precursors for these transformations. researchgate.net These compounds can serve as sources of diazo intermediates, which can then undergo various cyclization reactions. researchgate.net

The Japp–Klingemann reaction provides a pathway to the necessary arylhydrazone precursors. acs.orgresearchgate.net This reaction involves the coupling of a diazonium salt with a β-dicarbonyl compound, followed by rearrangement to form the hydrazone. acs.orgresearchgate.net For instance, the diazonium salt of p-anisidine (B42471) can be reacted with a malonate derivative, which after rearrangement and subsequent Fischer indole synthesis, yields the 5-methoxy-1H-indole-2-carboxylic acid ester. acs.orgresearchgate.net This ester can then be further manipulated to introduce the 2-phenyl group.

Palladium-Catalyzed and Transition Metal-Free Cyclization Methods

Modern synthetic methods have increasingly utilized palladium catalysis for the construction of indole rings. One such approach is the palladium-catalyzed aerobic oxidative cyclization of N-aryl imines. acs.org This method allows for the direct synthesis of indoles from readily available anilines and ketones, forming two C-H bonds under mild conditions with molecular oxygen as the oxidant. acs.org

Another palladium-catalyzed route involves the reductive cyclization of β-nitrostyrenes. mdpi.com While this method can be effective, the presence of a base required for the reaction can sometimes lead to the polymerization of the starting styrene, affecting the yield of the desired indole. mdpi.com Research has also explored the synthesis of 2-substituted indoles from anilines and terminal acetylenes via a one-pot, two-step process catalyzed by Hg(I)/Pd(II). semanticscholar.org

Transition metal-free methods have also been developed. For example, the synthesis of 2,3-disubstituted indoles has been achieved through various strategies, overcoming some of the limitations of classical methods. thieme-connect.com

| Method | Catalysts/Reagents | Starting Materials | Product | Reference |

| Aerobic Oxidative Cyclization | Palladium catalyst, O₂ | N-aryl imines (from anilines and ketones) | Indoles | acs.org |

| Reductive Cyclization | Palladium catalyst, Phenyl formate | β-Nitrostyrenes | Indoles | mdpi.com |

| One-pot, two-step synthesis | Hg(I)/Pd(II) | Anilines, Terminal acetylenes | 2-Substituted indoles | semanticscholar.org |

Synthesis of Precursors: Emphasis on 5-methoxy-1H-indole-2-carboxylic acid

The resulting 5-methoxy-1H-indole-2-carboxylic acid can be converted to its methyl ester, which can then be transformed into 5-methoxy-1H-indole-2-carbohydrazide by reacting with hydrazine (B178648) hydrate. mdpi.com This carbohydrazide (B1668358) serves as a versatile intermediate for further derivatization.

| Precursor | Synthetic Route | Key Intermediates | Reference |

| 5-methoxy-1H-indole-2-carboxylic acid | Malonate-derived process | Diazo compounds, Hydrazones | acs.orgresearchgate.net |

| 5-methoxy-1H-indole-2-carbohydrazide | From 5-methoxy-1H-indole-2-carboxylic acid methyl ester | Hydrazine hydrate | mdpi.com |

Conversion from Related Indole Scaffolds (e.g., 5-methoxy-2-oxindole)

An alternative strategy for synthesizing this compound involves the chemical transformation of related indole scaffolds. For instance, 5-methoxy-2-oxindole can be converted to 5-methoxyindole (B15748). chemicalbook.comchemicalbook.com This conversion can be accomplished through chlorination of the 5-methoxy-2-oxindole followed by catalytic reduction of the resulting chloro-intermediate. chemicalbook.comchemicalbook.com The synthesis of 5-methoxy-2-oxindole itself can be achieved by the desulfurization of 5-methoxy-3-methylthio-2-oxindole. prepchem.com Once 5-methoxyindole is obtained, the 2-phenyl group can be introduced through various methods, such as palladium-catalyzed cross-coupling reactions.

Advanced Synthetic Strategies and Regioselective Functionalization of the this compound Scaffold

Advanced synthetic strategies focus on the direct and regioselective functionalization of the pre-formed this compound scaffold. The electron-rich nature of the indole ring, further activated by the methoxy (B1213986) group at the 5-position, allows for various electrophilic substitution reactions.

Regioselective acylation at the C3 position of 5-methoxy-1H-indole can be achieved using anhydrides promoted by boron trifluoride etherate. mdpi.com This provides a direct route to 3-acyl-5-methoxyindoles.

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing substituents at specific positions. For example, Heck and Suzuki-Miyaura couplings can be used to functionalize halogenated derivatives of this compound. The synthesis of various di-, tri-, and tetra-substituted indole-2-carbonitriles has been demonstrated using Sonogashira, Suzuki-Miyaura, Stille, and Heck cross-coupling reactions on 1-benzyl-3-iodo-1H-indole-2-carbonitrile derivatives. nih.gov

| Reaction Type | Reagents/Conditions | Position(s) Affected | Major Products | Reference |

| Bromination | Br₂ in CHCl₃ or NBS in DCM | C7 (primary) | 7-Bromo-5-methoxy-2-phenyl-1H-indole | |

| Nitration | HNO₃ in H₂SO₄ | C4/C6 (minor) | 4-Nitro- or 6-nitro derivatives | |

| Formylation | Vilsmeier-Haack (POCl₃, DMF) | C3 | 3-Formyl-5-methoxy-2-phenyl-1H-indole | |

| Acylation | Friedel-Crafts (AcCl, AlCl₃) | C7 | 7-Acetyl derivatives | |

| Heck Coupling | Pd(OAc)₂, PPh₃, KOAc, DMF | C7 (on 7-bromo derivative) | 7-Styryl/acryloyl derivatives |

Stereoselective Synthesis and Chiral Resolution for this compound Derivatives

The generation of chiral indole derivatives is of significant interest due to their prevalence in biologically active molecules and pharmaceuticals. researchgate.net Stereoselective synthesis aims to produce a single enantiomer or diastereomer of a chiral molecule, while chiral resolution involves the separation of a racemic mixture into its constituent enantiomers. For derivatives of this compound, both catalytic asymmetric synthesis and advanced resolution techniques are employed to achieve high levels of stereochemical control.

Key strategies in this field include the use of chiral catalysts, such as metal complexes with chiral ligands or organocatalysts like chiral Brønsted acids, which can direct the formation of a specific stereoisomer. researchgate.netnih.govorganic-chemistry.org Furthermore, dynamic kinetic resolution (DKR) has emerged as a powerful tool that combines the resolution of a racemic starting material with in-situ racemization of the undesired enantiomer, allowing for a theoretical maximum yield of 100% for the desired enantiomer. iisc.ac.inrsc.org

Catalytic Asymmetric Hydrogenation

A highly effective method for producing chiral indolines is the asymmetric hydrogenation of indoles. Research has demonstrated the successful iridium-catalyzed asymmetric hydrogenation of unprotected 2-aryl-1H-indoles. chinesechemsoc.org This method is directly applicable to this compound, providing the corresponding chiral indoline (B122111) with excellent enantioselectivity. The process typically utilizes an iridium catalyst complexed with a chiral bisphosphine-thiourea ligand and a Brønsted acid co-catalyst, which activates the indole substrate towards hydrogenation. chinesechemsoc.org

In a specific example, the hydrogenation of this compound was performed using an [Ir(COD)Cl]₂ catalyst with a chiral ligand under a hydrogen atmosphere. The reaction proceeded with high conversion and yield, affording the (R)-5-methoxy-2-phenylindoline with 96% enantiomeric excess (ee). chinesechemsoc.org This approach is notable for its tolerance of the unprotected N-H group of the indole, a feature that can be challenging in many metal-catalyzed transformations. chinesechemsoc.org The substrate scope has been shown to be broad, accommodating various substituents on both the phenyl ring and the indole core. chinesechemsoc.org

| Substrate | Catalyst System | Product | Conversion (%) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| This compound | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | (R)-5-methoxy-2-phenylindoline | >99 | 95 | 96 |

| 5-methoxy-2-methyl-1H-indole | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | (S)-5-methoxy-2-methylindoline | >99 | 96 | 98 |

| 2-phenyl-1H-indole | [Ir(COD)Cl]₂ / (S,R)-ZhaoPhos / MeSO₃H | (R)-2-phenylindoline | >99 | 99 | 96 |

Stereoselective Cycloaddition Reactions

Stereoselective cycloaddition reactions represent another powerful route to complex indole derivatives. For instance, the one-pot, three-component reaction between a substituted isatin (B1672199), an amino acid, and a chalcone (B49325) can produce structurally complex and biologically relevant di-spirooxindoles with high stereoselectivity. mdpi.com In this reaction, an azomethine ylide is generated in situ from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the dipolarophile (the chalcone). mdpi.com

A relevant example involves the use of 5-methoxyisatin, which serves as a precursor to the 5-methoxyindole core. The reaction of 5-methoxyisatin, (2S)-octahydro-1H-indole-2-carboxylic acid, and a benzylidene-cyclohexanone derivative under reflux conditions afforded a di-spiro-pyrrolo[1,2-a]indole derivative as a single diastereomer. mdpi.com This highlights how the inherent chirality of the amino acid can be used to control the stereochemical outcome of the reaction, leading to enantiomerically enriched polycyclic indole structures.

Dynamic Kinetic Resolution (DKR)

For the synthesis of certain chiral indole derivatives, dynamic kinetic resolution offers an elegant and efficient strategy. DKR is particularly useful when the starting material racemizes rapidly under the reaction conditions. A notable application is the catalytic enantioselective Fischer indolization, where a combination of a chiral phosphoric acid and a Lewis acid can facilitate the DKR of a hydrazone intermediate. iisc.ac.in This cooperative catalysis system enables the synthesis of enantioenriched cyclopenta[b]indolones, which are difficult to prepare using other methods. iisc.ac.in

While not applied directly to this compound itself, the principle has been demonstrated for the resolution of related indole precursors. For example, γ,γ-disubstituted indole-2-carboxaldehydes have been resolved using a cooperative catalysis system involving an N-heterocyclic carbene (NHC) and a Lewis acid. rsc.org These advanced resolution methodologies underscore the potential for producing highly pure enantiomers of complex indole derivatives.

Chiral Resolution by Classical Means

Beyond catalytic methods, classical resolution using chiral resolving agents remains a viable, if often less efficient, strategy. Racemic mixtures of indole derivatives, such as indoline-2-carboxylic acid, can be separated into their individual enantiomers by forming diastereomeric salts with a chiral base or acid, followed by separation and liberation of the pure enantiomer. researchgate.net Enzymatic resolution offers another alternative, where an enzyme selectively reacts with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer from the transformed one. researchgate.net

Biological Activity Spectrum and Therapeutic Potential of 5 Methoxy 2 Phenyl 1h Indole Derivatives

Anticancer and Antiproliferative Activities of 5-methoxy-2-phenyl-1H-indole Derivatives

The quest for novel and effective anticancer agents has positioned this compound derivatives as a promising area of research. researchgate.netomicsonline.org These compounds have demonstrated significant antiproliferative effects against a variety of cancer cell lines, acting through mechanisms such as the inhibition of tubulin polymerization, a critical process in cell division. omicsonline.org

In Vitro Efficacy Against Diverse Cancer Cell Lines

Numerous studies have highlighted the potent in vitro anticancer activity of this compound derivatives against a range of human cancer cell lines. nih.govnih.govtandfonline.com For instance, certain derivatives have shown significant cytotoxicity against HeLa cells, with IC50 values (the concentration required to inhibit the growth of 50% of cells) as low as 7 to 15 nM. This cytotoxic effect is often associated with cell cycle arrest at the G2/M phase.

Research has demonstrated the efficacy of these compounds against various cancer types, including:

Lung Cancer: Derivatives have shown activity against lung cancer cell lines like A549 and NCI-H460. omicsonline.orgnih.gov One study found a derivative to be about 12-fold less sensitive toward the multidrug-resistant NCI-H69AR lung cancer cell line compared to the sensitive A-549 cell line. nih.gov

Breast Cancer: Antiproliferative effects have been observed against breast cancer cell lines such as MCF-7. nih.govtandfonline.commdpi.com

Prostate Cancer: Activity has been reported against prostate cancer cell lines like DU145. nih.gov

Leukemia: Some derivatives have been effective against leukemia cell lines, including HL-60. tandfonline.com

The antiproliferative activity can be substantial, with some derivatives showing growth inhibition ranging from 22.6% to 97.8%. nih.gov Notably, compounds with N-unsubstituted, N-methyl, N-benzyl, or N-phenyl moieties on the isatin (B1672199) nitrogen have demonstrated high average growth inhibition. nih.gov The presence of a methoxy (B1213986) group on the indole (B1671886) ring is also considered a critical determinant of biological activity. tandfonline.com

Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives

| Compound/Derivative | Cancer Cell Line | IC50 Value | Key Findings |

|---|---|---|---|

| This compound related compounds | Various cancer cell lines | 7 nM - 15 nM | Acts as a tubulin polymerization inhibitor, causing G2/M phase arrest in HeLa cells. |

| Indole-isatin hybrid (5o) | A-549 (Lung) | 0.9 µM | Showed potent antiproliferative activity. nih.gov |

| Indole-isatin hybrid (5w) | Multiple cell lines | 1.91 µM | Demonstrated significant antiproliferative effects. nih.gov |

| 2-methoxycarbonyl-6-methoxy-N-1H-indole derivative (9e) | HeLa, HT29, MCF-7 | 0.37 µM, 0.16 µM, 0.17 µM | Exhibited high antiproliferative activity. tandfonline.com |

| Methoxy-substituted indole curcumin (B1669340) derivative (27) | Hep-2, A549, HeLa | 12 µM, 15 µM, 4 µM | Showed potent anticancer activity. mdpi.com |

In Vivo Antitumor Efficacy and Models

The promising in vitro results of this compound derivatives have been further supported by in vivo studies in animal models. These studies are crucial for evaluating the therapeutic potential of these compounds in a whole-organism context.

In a mouse xenograft model of head and neck cancer, two indole-3-glyoxylamide (B122210) based tubulin polymerization inhibitors demonstrated significant tumor growth inhibition. acs.org This highlights the potential of this class of compounds to be developed as new therapeutics for cancers that are often resistant to chemotherapy. acs.org Another study using a mouse xenograft model also showed significant tumor growth inhibition with related indole compounds, suggesting their potential for development as cancer therapeutics.

Furthermore, an optimized lead compound, LP-261, which is an antimitotic agent, significantly inhibited the growth of a human non-small-cell lung tumor (NCI-H522) in a mouse xenograft model. acs.org

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have demonstrated a broad spectrum of antimicrobial activity. This includes efficacy against various bacterial and fungal strains, as well as some viruses.

Antibacterial Spectrum and Efficacy (e.g., Gram-positive bacteria, MRSA)

These compounds have shown notable antibacterial effects, particularly against Gram-positive bacteria. japsonline.com Research has demonstrated their activity against strains like Staphylococcus aureus and Escherichia coli.

One derivative, 5-methoxy-2-phenylindole, exhibited significant antibacterial activity against Bacillus cereus with a Minimum Inhibitory Concentration (MIC) of 3.9 µg/ml. japsonline.com Other derivatives have shown potent inhibitory activity against Bacillus subtilis and Salmonella typhi at a concentration of 15.6 μg/ml. japsonline.com

A significant area of interest is the activity of these compounds against drug-resistant bacteria. Studies have found that a range of 2-phenylindole (B188600) derivatives had strong antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). omicsonline.org The mechanism of action is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV enzymes. omicsonline.org Furthermore, all synthesized compounds in one study showed a synergistic effect against a multidrug-resistant strain of MRSA. japsonline.com

Table 2: Antibacterial Activity of Selected this compound Derivatives

| Compound/Derivative | Bacterial Strain | MIC/Activity | Key Findings |

|---|---|---|---|

| 5-methoxy-2-phenylindole | Bacillus cereus | 3.9 µg/ml | Significant antibacterial activity. japsonline.com |

| 5-methoxy-2,3-diphenyl-1H-indole | Staphylococcus aureus, MRSA | 0.98 μg/mL | Demonstrated antimicrobial activity. |

| 2-(4-Aminophenyl)-1H-indole | Bacillus subtilis, Salmonella typhi | 15.6 µg/ml | Potent inhibitory activity. japsonline.com |

| 2-Phenylindole derivatives | MRSA, VRE | - | Strong antibacterial effects through inhibition of DNA gyrase and topoisomerase IV. omicsonline.org |

Antifungal and Antiviral Properties (e.g., Anti-HIV, Anti-HBV)

The antimicrobial spectrum of this compound derivatives extends to antifungal and antiviral activities. researchgate.net

Antifungal Activity: Several derivatives have been screened for their antifungal activity against human pathogens. nih.gov For example, some compounds have shown notable activity against Candida albicans and Aspergillus fumigatus. ijpsr.com One study reported that an indole-triazole derivative holds significant promise as a novel antifungal lead analogue. nih.gov

Antiviral Activity: Research indicates that these compounds can inhibit viral replication, showing potential against various viral strains. nih.gov Studies have explored their activity against viruses such as HIV and HBV. omicsonline.org Some 2-phenylindole derivatives have been shown to exhibit potent anti-HBV activity by inhibiting viral replication and suppressing the secretion of the HBV surface antigen (HBsAg). omicsonline.org Additionally, some indole derivatives have shown moderate antiviral activity against HIV-1. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Derivatives of this compound have also been investigated for their anti-inflammatory and immunomodulatory properties. ebi.ac.uk Inflammation is a key process in many diseases, and the ability of these compounds to modulate inflammatory pathways is of significant therapeutic interest. nih.gov

A new series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives were synthesized and evaluated for their anti-inflammatory activity. nih.govnih.gov Three of these compounds showed significant anti-inflammatory activity compared to the reference drug indomethacin (B1671933). nih.govnih.gov One particular compound was found to selectively inhibit COX-2 expression, which is a key enzyme in the inflammation process, while also showing gastric sparing activity. nih.govnih.gov

Another study reported that the compound 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid showed remarkable anti-inflammatory activity. rjptonline.org Furthermore, a group of 5-substituted-2-(4-(methylsulfonyl)phenyl)-1H-indoles were designed as selective cyclooxygenase (COX-2) inhibitors. mdpi.com The introduction of a methoxy substituent at the C-5 position of the indole ring resulted in the best COX-2 selectivity. mdpi.comresearchgate.net Molecular modeling studies have shown that these compounds can effectively bind to the active site of the COX-2 enzyme. mdpi.comresearchgate.netresearchgate.net

Table 3: Anti-inflammatory Activity of Selected this compound Derivatives

| Compound/Derivative | Mechanism of Action | Key Findings |

|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (S3) | Selective COX-2 inhibitor | Showed significant anti-inflammatory activity and gastric sparing effects. nih.govnih.gov |

| 2-(1-benzyl-5-methoxy-2-phenyl-1H-benzo[g]indol-3-yl) acetic acid | - | Demonstrated remarkable anti-inflammatory activity. rjptonline.org |

| 5-methoxy-2-(4-(methylsulfonyl)phenyl)-1H-indole (4e) | Selective COX-2 inhibitor | Exhibited the best COX-2 selectivity. mdpi.comresearchgate.net |

Neuroprotective and Central Nervous System Activities

Derivatives of this compound have shown considerable promise in the context of neurodegenerative diseases and other central nervous system disorders. omicsonline.org Their multifaceted activity profile makes them attractive candidates for further investigation.

The role of this compound derivatives in Alzheimer's disease (AD) models is a significant area of research. These compounds have been investigated for their ability to target key pathological features of the disease, including amyloid-beta (Aβ) aggregation and cholinergic dysfunction. vulcanchem.comcdnsciencepub.com

One area of focus is the inhibition of Aβ aggregation. For instance, (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone], a derivative, has been identified as a potent inhibitor of Aβ40 aggregation with an IC50 of 0.43 µM. mdpi.comnih.gov Further studies on related 5-methoxy-3-arylhydrazonoindolin-2-ones have explored their structure-activity relationships in inhibiting Aβ aggregation. mdpi.com Hybrid compounds of curcumin and melatonin, which incorporate the 5-methoxyindole (B15748) moiety, have also been designed. One such hybrid, 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, demonstrated significant neuroprotection in a cellular AD model with an EC50 of 27.60 ± 9.4 nM. acs.orgacs.org This compound was found to moderately inhibit the production of Aβ oligomers. acs.org

Another therapeutic strategy for AD involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Several indole-based compounds have been explored as AChE inhibitors. nih.govrsc.org For example, (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] also exhibits AChE inhibitory activity with an IC50 of 6.25 µM. nih.gov The development of dual-binding site inhibitors that can target both AChE and Aβ aggregation is a promising approach. nih.gov

Furthermore, research has highlighted the importance of the 5-methoxy group on the indole ring for neuroprotective activity in cellular AD models. researchgate.netnih.govnih.gov Studies on a lead compound, 5-(4-hydroxy-phenyl)-N-(2-(5-methoxy-1H-indol-3-yl)-ethyl)-3-oxopentanamide, and its analogs have underscored the crucial role of this specific substitution for their neuroprotective effects, which are thought to be mediated through targeting the mitochondrial complex I. researchgate.netnih.govnih.gov

Table 1: Activity of this compound Derivatives in Alzheimer's Disease Models

| Compound/Derivative | Target | Activity | Reference |

|---|---|---|---|

| (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] | Aβ40 aggregation | IC50 = 0.43 µM | mdpi.comnih.gov |

| (3Z)-5-methoxy-1H-indole-2,3-dione 3-[(4-isopropylphenyl)hydrazone] | Acetylcholinesterase (AChE) | IC50 = 6.25 µM | nih.gov |

| 5-(4-Hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide | Neuroprotection (cellular AD model) | EC50 = 27.60 ± 9.4 nM | acs.orgacs.org |

The modulation of neurogenesis, the process of generating new neurons, is a critical area of research for treating neurodegenerative diseases and psychiatric disorders. nih.govnih.gov Certain 5-methoxyindole derivatives have shown potential in this regard.

For example, the multi-target compound D2AAK1, which is 3-((4-(5-methoxy-1H-indol-3-yl)-3,6-dihydropyridin-1(2H)-yl)methyl)quinolin-2(1H)-one, has been found to stimulate neuronal growth and survival, and promote neuronal integrity in vivo. nih.gov Studies have shown that D2AAK1 and its derivatives can affect neuronal morphology by increasing cell size, elongating dendrites, and creating denser Nissl bodies. nih.gov Another compound, 5-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2(3H)-one, has demonstrated potent neurogenic properties in vitro, even more so than melatonin. csic.es

Derivatives of 2-phenyl-1H-indole have been investigated for their potential as anticonvulsant and antipsychotic agents. omicsonline.org The indole nucleus is a key feature in many compounds with these activities. innovareacademics.insrce.hr

In the realm of antipsychotic potential, a derivative of 3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole, D2AAK1, has been identified as a multi-target ligand for several G protein-coupled receptors, including dopamine (B1211576) and serotonin (B10506) receptors. researchgate.netresearchgate.net This compound has demonstrated antipsychotic, anxiolytic, and pro-cognitive effects in animal models. researchgate.net N-Skatyltryptamines, which are tryptamine (B22526) derivatives, have also been explored as dual 5-HT6R/D2R ligands with potential antipsychotic and procognitive properties. nih.gov

Regarding anticonvulsant activity, various indole derivatives have been synthesized and evaluated. For instance, a series of N-(substituted benzothiazole-2-yl)-2-(2,3-dioxoindolin-1-yl)acetamide and substituted-[3-((5-phenyl-1,3,4-oxadiazole-2-yl)imino) indolene-2-one] derivatives have been screened for their anticonvulsant properties. innovareacademics.in

Antiparasitic Activity: Focus on Anti-Trypanosoma cruzi Efficacy

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health concern, and there is a pressing need for new and effective treatments. nih.gov A series of substituted indoles, including those with a 5-methoxy group, have been identified as having activity against the intracellular amastigote forms of T. cruzi. nih.govacs.org

Initial screening of a compound library identified indole-containing hits with moderate in vitro potency. nih.govacs.org Structure-activity relationship (SAR) studies revealed that small, electron-donating groups at the 5' position of the indole core, such as a methoxy group, were favorable for activity. acs.org Specifically, a compound with a 5'-methoxy substituent showed moderate to good potency against the parasite. acs.org However, further optimization of this series was halted due to unfavorable drug metabolism and pharmacokinetic properties. acs.org Other research has also explored cyclic imides as potential inhibitors of cruzain, a key enzyme in T. cruzi. frontiersin.org

Other Emerging Biological Activities

Beyond the central nervous system and antiparasitic applications, this compound derivatives have shown promise in other biological areas.

Oxidative stress is implicated in a variety of diseases, and compounds with antioxidant properties are of great interest. researchgate.netiaps.org.in The indole nucleus, particularly when substituted with a methoxy group, is known to contribute to antioxidant activity. researchgate.netresearchgate.net The 5-methoxy group is believed to increase the stability of free radicals, thus enhancing antioxidant effects. researchgate.net

Several studies have demonstrated the antioxidant potential of 5-methoxyindole derivatives. For example, a series of 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazide derivatives were synthesized and showed superior antioxidant activity compared to ascorbic acid in a DPPH assay. researchgate.netiaps.org.in Another study on melatonin-based indole-hydrazide/hydrazone derivatives found that most of the tested compounds exhibited significant antioxidant potency. tandfonline.com Additionally, hydrazone derivatives of 5-methoxy-indole carboxylic acid have been shown to be effective radical scavengers. mdpi.com A novel indole derivative, 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA), has also been investigated and its mechanism of action is thought to involve the inhibition of ROS and inflammation. researchgate.net

Table 2: Antioxidant Activity of this compound Derivatives

| Derivative Class | Assay | Finding | Reference |

|---|---|---|---|

| 5-methoxy-2-methyl-1H-indol-3-yl)-N'-(substituted benzylidene) acetohydrazides | DPPH assay | Superior antioxidant activity to ascorbic acid | researchgate.netiaps.org.in |

| Melatonin-based indole-hydrazide/hydrazones | DPPH, superoxide (B77818) dismutase, and lipid peroxidation assays | Significant antioxidant potency | tandfonline.com |

| Hydrazones of 5-methoxy-indole carboxylic acid | Radical scavenging assays | Effective radical scavengers | mdpi.com |

Analgesic Properties

Derivatives of this compound have been investigated for their potential as pain-relieving agents. The analgesic activity of these compounds is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX).

One study focused on a series of 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N′-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives. nih.govnih.gov Although these compounds have a methyl group at the 2-position, the presence of the 5-methoxy group is a key feature. Several derivatives in this series exhibited significant analgesic activity in the hot-plate test. For instance, the compound with a 2,4,5-trimethoxyphenyl substituent showed a notable 70.27% inhibition of pain response, compared to the 84.09% inhibition by the standard drug indomethacin. nih.gov Another derivative with a 3-nitrophenyl group demonstrated 61.36% analgesic activity. nih.gov

Another relevant investigation involved the synthesis and evaluation of 2-(p-Chlorophenyl)-1-[4'-[2"-(p-chlorophenyl)-4"-oxo-thiazolidin-3"-yl]-5'-mercapto-[1',2',4']-triazol-3'-yl-methyl]-3-(4"',6"'-bromo-2"'-carboxyphenyl iminomethyl]-5-methoxy-indole. This complex derivative, which features the 5-methoxy-2-phenylindole core (with a p-chlorophenyl substituent), displayed significant analgesic activity at graded doses. researchgate.netsphinxsai.com

Furthermore, a study on 3-methyl-2-phenyl-1-substituted-indole analogs of indomethacin revealed that certain derivatives possess considerable analgesic effects. tandfonline.com Specifically, compounds containing a methanesulphonyl (SO2Me) moiety significantly reduced acetic acid-induced writhing in mice, with inhibition percentages reaching up to 65.1%. tandfonline.com While these compounds lack the 5-methoxy group, the findings underscore the potential of the 2-phenylindole scaffold in the development of new analgesic drugs.

Table 1: Analgesic Activity of Selected Indole Derivatives

| Compound Name | Structure | Analgesic Activity (% Inhibition) | Reference |

|---|---|---|---|

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide | Derivative of 5-methoxy-2-methyl-1H-indole | 70.27 | nih.gov |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide | Derivative of 5-methoxy-2-methyl-1H-indole | 61.36 | nih.gov |

| (4-chlorophenyl)(3-methyl-5-(methylsulfonyl)-2-phenyl-1H-indol-1-yl)methanone | Derivative of 2-phenyl-1H-indole | 65.1 | tandfonline.com |

| 2-(p-Chlorophenyl)-1-[4'-[2"-(p-chlorophenyl)-4"-oxo-thiazolidin-3"-yl]-5'-mercapto-[1',2',4']-triazol-3'-yl-methyl]-3-(4"',6"'-bromo-2"'-carboxyphenyl iminomethyl]-5-methoxy-indole | Derivative of this compound | Significant | researchgate.netsphinxsai.com |

Antidiabetic and Antitubercular Activity

Antidiabetic Activity

The potential of this compound derivatives in the management of diabetes has been explored through their action on key enzymes involved in glucose metabolism. One of the primary targets is α-glucosidase, an enzyme responsible for breaking down complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme can help in controlling postprandial hyperglycemia.

Research on bis-heterocyclic compounds containing an indole nucleus has shown that derivatives with methoxy substituents can exhibit significant α-glucosidase inhibitory activity. researchgate.netjksus.org For example, a derivative incorporating a 2,5-dimethoxybenzaldehyde (B135726) moiety demonstrated good enzyme inhibition. researchgate.netjksus.org This suggests that the presence of methoxy groups on the phenyl ring of 2-phenylindole derivatives could be beneficial for antidiabetic activity.

Another avenue of investigation is the inhibition of aldose reductase, an enzyme implicated in the development of diabetic complications. A review on indole compounds with antidiabetic potential highlighted that a range of 2-phenylindole derivatives were found to possess aldose reductase inhibitory activity. sci-hub.se While specific data on 5-methoxy substituted derivatives was not provided, the general activity of the 2-phenylindole class is a promising indicator.

A study on N-(4-benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide (BMI2C) demonstrated its lipid-lowering effects in hyperlipidemic rats, which is often associated with diabetes. researchgate.net This compound, which contains the 5-methoxy-indole core, significantly reduced elevated plasma triglyceride and total cholesterol levels. researchgate.net

Table 2: Antidiabetic Activity of Selected Indole Derivatives

| Compound Name | Structure | Target/Activity | Findings | Reference |

|---|---|---|---|---|

| Bis-heterocyclic indole derivative with 2,5-dimethoxybenzaldehyde | Derivative of Indole | α-Glucosidase inhibition | Good enzyme inhibition | researchgate.netjksus.org |

| 2-Phenylindole derivatives | General 2-phenylindole scaffold | Aldose reductase inhibition | Possess inhibitory activity | sci-hub.se |

| N-(4-benzoylphenyl)-5-methoxy-1H-indole-2-carboxamide (BMI2C) | Derivative of 5-methoxy-1H-indole-2-carboxamide | Lipid-lowering | Significantly reduced triglyceride and cholesterol levels | researchgate.net |

Antitubercular Activity

Tuberculosis remains a significant global health threat, and the development of new antitubercular agents is a critical area of research. Indole derivatives, including those based on the this compound scaffold, have shown promise in this regard.

While direct studies on this compound derivatives are limited, research on closely related structures provides valuable insights. For instance, a study on 5-methoxy-3-phenyl-1H-indole derivatives, which are isomers of the target compound, revealed that the position of the phenyl group is crucial for activity. mdpi.com In this series, a dimethoxy-substituted compound exhibited a minimum inhibitory concentration (MIC) of 24.7 µM against Mycobacterium tuberculosis. mdpi.com

Another study focused on 5-chloro-2-phenyl-1H-indole derivatives, which are structurally very similar to the 5-methoxy counterparts. A derivative from this class, 3-(3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-isonicotinoyl-1H-pyrazol-5-yl)-2H-chromen-2-one, showed antitubercular activity at a concentration of 12.5 µg/ml. nih.gov This suggests that the 2-phenylindole scaffold with a halogen or methoxy group at the 5-position is a viable starting point for developing new antitubercular drugs.

Furthermore, research on N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide, which contains the 5-methoxyindole core, demonstrated antitubercular activity with an MIC of 5.67 μM. nih.gov This highlights the importance of the 5-methoxy substituent for activity. A different series of 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone derivatives, also featuring a 5-methoxyindole core, showed good in vitro activity against the H37Rv strain of Mycobacterium tuberculosis, with some compounds having MIC values below 10 μM. nih.gov

Table 3: Antitubercular Activity of Selected Indole Derivatives

| Compound Name | Structure | Target Strain | MIC | Reference |

|---|---|---|---|---|

| 5-Methoxy-3-(4-methoxyphenyl)-1H-indole | Isomer of this compound | M. tuberculosis | 24.7 µM | mdpi.com |

| 3-(3-(5-Chloro-2-phenyl-1H-indol-3-yl)-1-isonicotinoyl-1H-pyrazol-5-yl)-2H-chromen-2-one | Derivative of 5-chloro-2-phenyl-1H-indole | M. tuberculosis H37Rv | 12.5 µg/ml | nih.gov |

| N-(1-(Adamantan-1-yl)ethyl)-5-methoxy-1H-indole-2-carboxamide | Derivative of 5-methoxy-1H-indole-2-carboxamide | M. tuberculosis H37Rv | 5.67 μM | nih.gov |

| 1-(1-benzyl-2-methyl-5-((1-phenyl-1H-1,2,3-triazol-4-yl)methoxy)-1H-indol-3-yl)ethanone derivative | Derivative of 5-methoxy-1H-indole | M. tuberculosis H37Rv | < 10 μM | nih.gov |

Structure Activity Relationship Sar and Ligand Design for 5 Methoxy 2 Phenyl 1h Indole Derivatives

Influence of Indole (B1671886) Core Substitutions on Biological Efficacy

Modifications to the bicyclic indole nucleus, including the methoxy (B1213986) group at the 5-position and substituents at the 2- and 3-positions, have profound effects on the biological efficacy of these compounds.

The methoxy group at the 5-position is a critical determinant of activity in many derivatives. Its presence enhances the electron-rich nature of the indole ring, influencing its reactivity and biological interactions. ulakbim.gov.trchim.it The strategic inclusion of a C5-methoxy group has been shown to enhance lipophilicity, electronic delocalization, and π-stacking capabilities within enzyme active sites. mdpi.com This was demonstrated in a series of indole-based Schiff base derivatives designed as α-glucosidase inhibitors, where the 5-methoxy substitution was a key element in improving binding affinity and pharmacokinetic potential. mdpi.com

Furthermore, the oxygen atom of the methoxy group can act as a hydrogen bond acceptor. This interaction is crucial for establishing the spatial arrangement of molecules in a crystalline structure, which can be a predictive model for interactions within a receptor's binding pocket. nih.govmdpi.com In different polymorphs of 5-methoxy-1H-indole-2-carboxylic acid, the methoxy group's oxygen atom was observed to participate in intermolecular hydrogen bonds, highlighting its importance in molecular recognition. nih.govmdpi.com

The substituent at the 2-position of the indole ring is fundamental to the molecule's activity, with the phenyl group being a common and effective choice. However, replacing or modifying this group significantly alters the biological profile. For instance, in the development of inhibitors for Mycobacterium tuberculosis (Mtb) polyketide synthase 13 (Pks13), deleting the 2-phenyl group to create 2-methyl-N-phenylindole derivatives resulted in a compound that retained activity, albeit at a reduced level. nih.gov This indicates that while the 2-phenyl group is not strictly essential, it contributes significantly to potency.

Systematic optimization studies have shown that replacing the 2-phenyl group with other aryl moieties can lead to more potent compounds. A series of 2-arylindoles were synthesized where the phenyl group was replaced by various substituted rings. Notably, the 2-(6'-MeO-naphthalen-2'-yl) indole derivative displayed excellent inhibitory activity against NFκB, demonstrating that larger aromatic systems can be highly beneficial at this position. rsc.orgnih.gov

| Compound ID | 2-Position Substituent | Target | IC₅₀ (µM) |

| 1 | Phenyl | NFκB | 25.4 ± 2.1 |

| 10at | 6'-MeO-naphthalen-2'-yl | NFκB | 0.6 ± 0.2 |

| 28 | Methyl | Mtb H37Rv | 8 µg/mL (MIC) |

| 18 | 4-hydroxyphenyl | Mtb H37Rv | 2 µg/mL (MIC) |

Table 1. Comparative biological activity of indole derivatives with different substituents at the 2-position, demonstrating the influence of this position on potency against various targets. nih.govrsc.orgnih.gov

The 3-position of the indole ring is a common site for modification to fine-tune biological activity. Introducing small, functional groups at this position can lead to significant gains in potency. For example, the introduction of a formyl group at the 3-position of the 2-phenylindole (B188600) scaffold was found to be a key element for potent inhibition of tubulin polymerization. nih.gov

Further studies on inhibitors of nitric oxide synthase and NFκB revealed that 3-carboxaldehyde oxime and 3-cyano substituted 2-phenylindoles exhibited the strongest inhibitory activities. rsc.orgnih.gov These findings underscore the importance of introducing hydrogen-bonding and polar features at this position to enhance interactions with target proteins. In a different context, targeting HIV-1 fusion, the 3-position of a bisindole scaffold was substituted with benzyl (B1604629) groups to exploit potential interactions within a hydrophobic pocket of the gp41 protein. acs.orgnih.gov

| Compound ID | 3-Position Substituent | Target | IC₅₀ (µM) |

| 1 | H | Nitrite (B80452) Production | 38.1 ± 1.8 |

| 4 | -CHO | Nitrite Production | 10.7 ± 1.2 |

| 5 | -CH=NOH | Nitrite Production | 4.4 ± 0.5 |

| 7 | -CN | Nitrite Production | 4.8 ± 0.4 |

Table 2. Effect of substitutions at the 3-position of 2-phenylindole on the inhibition of nitrite production. The data shows that introducing functional groups like oxime and cyano moieties significantly enhances potency. rsc.orgnih.gov

Phenyl Ring Substitutions and Their Structure-Activity Implications

Substituents on the 2-phenyl ring play a crucial role in modulating the biological activity of the parent compound. The position, number, and electronic nature of these substituents can dictate the molecule's affinity and efficacy for its target.

In a study of tubulin polymerization inhibitors, a methoxy group on the 2-phenyl ring was a feature of the most active derivative, 3-formyl-6-methoxy-2-(4-methoxyphenyl)indole. nih.gov Conversely, research on antitubercular agents found that a methoxyl substitution on the 2-phenyl ring led to a slight decrease in activity compared to the corresponding hydroxyl-substituted derivative, highlighting that the optimal substitution is target-dependent. nih.gov

For other targets, disubstitution on the phenyl ring has proven beneficial. In the development of CFTR potentiators based on a related indole scaffold, introducing a second substituent, particularly a fluorine atom, led to compounds with superior efficacy and potency in the nanomolar range. acs.org Similarly, in a series of α-glucosidase inhibitors, a 3-bromophenyl substituent on an indole-based Schiff base resulted in the highest inhibitory activity. mdpi.com These examples show that modifying the phenyl ring's electronic and steric properties is a powerful strategy for optimizing activity.

Conformational Analysis and Steric Effects of Substituents

The three-dimensional conformation of 5-methoxy-2-phenyl-1H-indole derivatives is a key determinant of their biological activity. The relative orientation of the indole core and the 2-phenyl ring, as well as the steric bulk of various substituents, influences how the molecule fits into a target's binding site.

Crystallographic studies of related compounds reveal that significant steric interactions can occur between the indole and phenyl rings, causing deviations from ideal tetrahedral bond angles. The dihedral angle between the two ring systems is a critical parameter. For instance, in one bis-indolylalkane derivative, the phenyl ring was inclined at approximately 73° and 81° with respect to the two indole rings, which themselves were nearly orthogonal to each other.

The steric bulk of substituents can also govern molecular interactions and even reaction pathways. For example, bulky additions to a phenyl ring have been shown to compromise binding affinity and antiviral potency. acs.org In synthetic chemistry, the size of a substituent can create steric hindrance that blocks certain reaction sites, thereby directing the outcome of a reaction, a principle that can be extrapolated to receptor-ligand interactions. acs.org

Pharmacophore Elucidation and Computational Ligand Design

Pharmacophore modeling and computational chemistry are indispensable tools for rationalizing SAR data and designing new ligands. dovepress.comdergipark.org.tr A pharmacophore represents the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) required for biological activity.

For indole derivatives, computational studies have been instrumental. In one example, researchers defined a common pharmacophore for ALOX15 inhibitors based on indole and imidazole (B134444) scaffolds through in silico docking and molecular dynamics (MD) simulations. mdpi.com These studies revealed how the inhibitor binds in an allosteric site and induces conformational changes that affect substrate binding.

CNN-enhanced docking and MD simulations have also been used to elucidate the binding mode of 5-methoxy-indole derivatives as α-glucosidase inhibitors. mdpi.com These models showed stable hydrogen bonding and π–π interactions with key amino acid residues in the active site, providing a molecular basis for the observed high inhibitory activity. Such computational approaches allow for the virtual screening of large compound libraries and the design of novel derivatives with predicted high affinity, accelerating the drug discovery process. mdpi.comnih.gov

Preclinical Pharmacological and Toxicological Evaluation

Pharmacokinetic Profiling of 5-methoxy-2-phenyl-1H-indole and Analogs

Pharmacokinetics, often described as what the body does to a drug, encompasses the study of a compound's absorption, distribution, metabolism, and excretion (ADME). A thorough understanding of these processes is fundamental to predicting a drug's behavior in a biological system, including its onset of action, duration of effect, and potential for accumulation.

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

Currently, there is a lack of specific published data detailing the comprehensive ADME profile of this compound. In a typical preclinical setting, the ADME properties of this compound would be investigated through a variety of in vitro and in vivo assays. In vitro studies, for instance, would likely involve the use of cell-based models, such as Caco-2 cell monolayers, to predict intestinal absorption.

The distribution of this compound within the body would be assessed by measuring its concentration in various tissues and fluids following administration to animal models. Plasma protein binding is another critical parameter that would be determined, as it influences the amount of free drug available to exert its pharmacological effects.

Metabolism studies are crucial for identifying the metabolic pathways and the enzymes responsible for the biotransformation of the parent compound. These investigations are often conducted using liver microsomes or hepatocytes from different species, including humans, to assess potential inter-species differences. The final aspect, excretion, would be examined by analyzing urine and feces to determine the primary routes of elimination of the compound and its metabolites from the body.

Metabolic Stability and Intrinsic Clearance in Biological Systems

Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. In vitro assays using liver microsomes or hepatocytes are standard methods for evaluating the metabolic stability of a compound. These assays measure the rate at which the compound is metabolized by drug-metabolizing enzymes.

From the metabolic stability data, the intrinsic clearance (CLint) can be calculated. nih.gov Intrinsic clearance is a measure of the metabolic capacity of the liver for a specific compound, independent of blood flow. nih.gov A high intrinsic clearance generally suggests rapid metabolism and a short in vivo half-life. researchgate.net There is currently no publicly available data on the metabolic stability and intrinsic clearance of this compound.

To illustrate the type of data that would be generated, the following hypothetical table presents potential metabolic stability and intrinsic clearance values for this compound in human liver microsomes.

| Compound | Half-life (t½) in HLM (min) | Intrinsic Clearance (CLint) in HLM (µL/min/mg protein) |

| This compound | Data not available | Data not available |

HLM: Human Liver Microsomes

Identification and Characterization of Metabolites (Phase I and Phase II)

Drug metabolism is typically divided into Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups on the parent compound. longdom.orgnih.gov These reactions are primarily catalyzed by cytochrome P450 (CYP) enzymes. nih.gov Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione, to increase their water solubility and facilitate their excretion. longdom.org

The identification and characterization of the major metabolites of this compound are essential for a complete understanding of its disposition and for assessing the potential for pharmacologically active or toxic metabolites. This process typically involves incubating the compound with liver microsomes or hepatocytes and analyzing the resulting mixture using advanced analytical techniques like liquid chromatography-mass spectrometry (LC-MS). To date, no studies have been published that identify the specific Phase I and Phase II metabolites of this compound.

In Vivo Efficacy Studies in Disease Models

In vivo efficacy studies are conducted in animal models of human diseases to evaluate the therapeutic potential of a drug candidate. The choice of animal model is crucial and should accurately reflect the pathophysiology of the human condition being studied.

Rodent Models for Organ Protection

While indole (B1671886) derivatives have been investigated for their potential in organ protection, there is no specific research available on the in vivo efficacy of this compound in rodent models designed to assess organ protection. Such studies would typically involve inducing organ damage in rodents, for example, through ischemia-reperfusion injury or exposure to a toxic substance, and then administering the test compound to determine if it can mitigate the damage.

A hypothetical study could assess the protective effects of this compound on kidney injury in a rat model. The table below illustrates the type of data that might be collected in such a study.

| Treatment Group | Serum Creatinine (mg/dL) | Blood Urea Nitrogen (BUN) (mg/dL) | Kidney Injury Molecule-1 (KIM-1) (ng/mL) |

| Vehicle Control | Data not available | Data not available | Data not available |

| This compound | Data not available | Data not available | Data not available |

| Positive Control | Data not available | Data not available | Data not available |

Animal Models of Chagas Disease

Chagas disease, caused by the parasite Trypanosoma cruzi, is a significant health problem in many parts of the world. nih.govnih.govmdpi.comdundee.ac.ukresearchgate.net Preclinical drug development for Chagas disease relies heavily on the use of animal models, typically mice or rats, to assess the efficacy of new compounds against the parasite. nih.govnih.govmdpi.comdundee.ac.ukresearchgate.net

There are currently no published studies evaluating the efficacy of this compound in animal models of Chagas disease. In a typical efficacy study, animals would be infected with T. cruzi and then treated with the test compound. The primary endpoints would be the reduction in parasitemia (the number of parasites in the blood) and the survival rate of the animals.

The following table provides a hypothetical representation of the data that would be collected from such an in vivo study.

| Treatment Group | Parasitemia Reduction (%) | Survival Rate (%) |

| Vehicle Control | Data not available | Data not available |

| This compound | Data not available | Data not available |

| Benznidazole (Positive Control) | Data not available | Data not available |

Cancer Xenograft Models

A comprehensive review of published scientific literature and preclinical study databases was conducted to identify in vivo efficacy data for this compound in cancer xenograft models. These models are crucial in preclinical oncology for evaluating the potential antitumor activity of a compound. The search included various cancer cell line-derived and patient-derived xenograft models.

Despite a thorough search, no specific studies detailing the evaluation of this compound in any cancer xenograft models were found in the available literature. Therefore, no data on its in vivo antitumor efficacy, such as tumor growth inhibition or regression in these models, can be presented.

Safety Profiling and Toxicological Considerations in Preclinical Studies

The preclinical safety and toxicological assessment of a compound is fundamental to determining its potential for safe use in further studies. This involves a range of in vitro and in vivo studies to identify potential target organs of toxicity, dose-limiting toxicities, and to establish a preliminary safety margin. Key aspects of such an evaluation typically include acute and sub-chronic toxicity studies, genetic toxicology (genotoxicity), and safety pharmacology assessments.

A diligent search of toxicological databases and scientific publications was performed to gather data on the preclinical safety profile of this compound. The investigation sought to find information regarding its acute toxicity, potential for genetic damage, and effects on major physiological systems.

The search did not yield any specific preclinical toxicology reports or safety pharmacology studies for this compound. Consequently, there is no available data to present in a tabular format or to discuss regarding its toxicological profile. Information on parameters such as LD50 (median lethal dose), genotoxic potential, or effects on cardiovascular, respiratory, and central nervous systems is not publicly documented.

Computational and Cheminformatics Approaches in the Study of 5 Methoxy 2 Phenyl 1h Indole

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. jabonline.in This method is crucial for understanding the structural basis of protein-ligand interactions and is widely applied in structure-based drug design. pensoft.netdergipark.org.tr

By placing 5-methoxy-2-phenyl-1H-indole or its analogs into the binding site of a target protein, molecular docking can elucidate the specific interactions that govern its biological activity. This provides mechanistic insight at a molecular level. For instance, docking studies on indole (B1671886) derivatives have revealed key interactions responsible for their inhibitory effects.

A study involving the indole derivative 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide (MMINA) demonstrated its interaction with cyclooxygenase-2 (COX-2). The analysis showed that the methoxy (B1213986) moiety's benzene (B151609) ring engaged in pi-sigma interactions with the LEU:352 residue of the COX-2 protein. nih.gov Such specific interactions, including hydrogen bonds and hydrophobic contacts, are critical for the stability of the ligand-protein complex and are quantified by a binding free energy score, which indicates the affinity of the ligand for the target. nih.govnih.gov

Docking simulations can reveal how the 5-methoxy and 2-phenyl groups of the indole scaffold contribute to binding. The methoxy group can act as a hydrogen bond acceptor, while the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues in the protein's active site. For example, in a study of substituted 5-(4-methoxyphenyl)-1H-indoles as inhibitors of the enzyme ALOX15, docking showed the methoxyphenyl group located at the bottom of the enzyme's binding cavity. nih.gov These detailed interaction maps help explain the compound's mechanism of action and guide the design of more potent and selective analogs.

Table 1: Example of Protein-Ligand Interactions for a Methoxy-Indole Derivative with COX-2 This table is illustrative, based on findings for similar compounds.

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| TYR:385 | Coordinate Covalent Bond | Carbonyl Oxygen |

| LEU:352 | Pi-Sigma | Methoxy-Benzene Ring |

| LEU:531 | Covalent Bond | Nitro-Benzene Ring (Anionic Oxygen) |

| LEU:534 | Covalent Bond | Nitro-Benzene Ring (Anionic Oxygen) |

Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. jabonline.in When coupled with molecular docking, it becomes a powerful tool for discovering novel "hit" compounds—molecules that show promising activity and can serve as a starting point for drug development. nih.gov

The this compound scaffold can be used as a query in virtual screening campaigns. In this process, a database containing thousands or even millions of compounds is docked against a specific protein target. unipi.it The compounds are then ranked based on their predicted binding affinity (docking score). pensoft.net Those with the best scores are selected as potential hits for further experimental validation.

This approach allows for the rapid and cost-effective identification of new molecules with potential therapeutic activity. jabonline.in The criteria for selecting hits often go beyond just the docking score to include factors like ligand efficiency, drug-likeness (e.g., adherence to Lipinski's rule of five), and the novelty of the chemical scaffold to avoid promiscuous binders or compounds with undesirable properties. nih.govunipi.it

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. nih.gov The underlying principle is that variations in the structural or physicochemical properties of molecules correlate with changes in their biological effects. nih.gov

For 2-phenyl-1H-indole derivatives, QSAR models have been developed to predict their antiproliferative activity against cancer cell lines. researchgate.net These models use molecular descriptors—numerical values that quantify various aspects of a molecule's structure, such as its size, shape, lipophilicity, and electronic properties. nih.goveurjchem.com By correlating these descriptors with experimentally measured activity (like IC50 values), a predictive model is built.

A key finding from a multi-QSAR modeling approach indicated that specific substitutions on the indole scaffold are crucial for activity. The study suggested that a methoxy substitution at the 5th position of the indole ring may favor cytotoxicity, highlighting the importance of this feature for the biological profile of the compound. eurekaselect.com

Table 2: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Class | Example Descriptors | Property Represented |

|---|---|---|

| Electronic | Dipole Moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Steric / Topological | Molecular Weight, Molar Refractivity | Size, shape, bulk |

| Lipophilicity | LogP | Hydrophobicity, membrane permeability |

| Hydrogen Bonding | Number of H-bond donors/acceptors | Potential for specific interactions |

These predictive models are valuable for designing new compounds with enhanced activity. By using a validated QSAR model, researchers can estimate the biological activity of hypothetical this compound derivatives before they are synthesized, allowing for the prioritization of the most promising candidates. eurjchem.com

Molecular Dynamics Simulations and Conformational Dynamics of this compound

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the conformational flexibility of the ligand and the stability of the protein-ligand complex. nih.gov

For a compound like this compound bound to a target, an MD simulation can reveal how the complex behaves in a simulated physiological environment. For example, a 400 ns MD simulation was used to test the stability of a complex between an enzyme and a substituted 5-(4-methoxyphenyl)-1H-indole inhibitor. nih.gov The simulation showed that one particular binding mode, with the methoxyphenyl group at the bottom of the binding cavity, was stable throughout the entire simulation period. nih.gov

Such simulations can confirm the binding mode predicted by docking, assess the stability of key interactions (like hydrogen bonds), and identify conformational changes in the protein or ligand upon binding. nih.govresearchgate.net This information is critical for understanding the durability of the inhibitory effect and for refining the design of ligands that can form more stable and long-lasting interactions with their target.

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. acs.org DFT calculations provide highly accurate information about molecular geometry, electronic properties, and vibrational frequencies. mdpi.com These calculations are instrumental in understanding the intrinsic properties of this compound that dictate its reactivity and interactions.

DFT has been used to study related indole derivatives, such as 5-methoxy-1H-indole-2-carboxylic acid. mdpi.com In such studies, DFT calculations can optimize the molecular geometry and predict spectroscopic data (like infrared spectra) that agree well with experimental findings. mdpi.comworldscientific.com This confirms the accuracy of the computational model. Furthermore, DFT can be used to analyze intermolecular interactions, such as the hydrogen bonds that influence how molecules arrange themselves in a crystal structure. mdpi.com

A critical aspect of DFT analysis is the examination of frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy and distribution of these orbitals are fundamental to a molecule's chemical reactivity and electronic properties. worldscientific.com

HOMO: Represents the ability of a molecule to donate an electron. Regions of high HOMO density are susceptible to electrophilic attack.

LUMO: Represents the ability of a molecule to accept an electron. Regions of high LUMO density are susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter. nih.gov A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, HOMO-LUMO analysis can explore charge delocalization across the molecule and predict its reactivity. worldscientific.com This information is valuable for understanding its interaction with biological targets and its potential metabolic fate.

Table 3: Global Reactivity Descriptors Derived from HOMO-LUMO Energies

| Descriptor | Formula | Chemical Interpretation |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Correlates with chemical reactivity and stability |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | Resistance to change in electron configuration |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Electron escaping tendency |

| Electrophilicity Index (ω) | μ² / (2η) | Propensity of a species to accept electrons |

By calculating these descriptors, researchers can quantitatively assess the electronic characteristics of this compound, providing a deeper understanding of its chemical behavior. mdpi.comnih.gov

Natural Bond Orbital (NBO) Analysis and Intramolecular Charge Transfer

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge distribution, bonding interactions, and electron delocalization within a molecule. It translates the complex, many-electron wavefunction into a simple Lewis-like structure, comprising localized 1-center (lone pairs) and 2-center (bonds) orbitals. Deviations from this idealized structure, seen as weak occupancies in "non-Lewis" antibonding orbitals, signify delocalization effects. wikipedia.org

For this compound, NBO analysis would elucidate the intramolecular charge transfer (ICT) and hyperconjugative interactions that govern its electronic properties. The primary interactions would involve the delocalization of electron density from donor orbitals to acceptor orbitals. Key expected interactions include:

Donation from Oxygen Lone Pairs: The oxygen atom of the 5-methoxy group possesses lone pairs (n) that can act as electron donors. These lone pairs are expected to delocalize into the antibonding π* orbitals of the indole ring. This n → π* interaction contributes significantly to the molecule's electronic stability and influences the charge distribution, increasing electron density within the aromatic system.

Intramolecular Charge Transfer (ICT): The presence of the electron-donating methoxy group on the indole ring and the attached phenyl group facilitates intramolecular charge transfer. Upon electronic excitation, electron density is expected to shift from the electron-rich methoxy-indole moiety towards the phenyl ring. The extent of this charge transfer is influenced by the molecular geometry and the polarity of the surrounding environment. nih.gov Studies on related methoxy-substituted heterocyclic compounds have shown that such ICT processes are fundamental to their fluorescence and other photophysical properties. nih.gov

The stabilization energy (E(2)) associated with these donor-acceptor interactions can be calculated through NBO analysis, providing a quantitative measure of their strength. Higher E(2) values indicate more significant electron delocalization and greater stabilization.

| Donor NBO | Acceptor NBO | Type of Interaction | Predicted Consequence |

|---|---|---|---|

| LP (O) of Methoxy | π* (Indole Ring) | n → π | Stabilization of the ring system, increased electron density on the indole nucleus. |

| π (Indole Ring) | π (Phenyl Ring) | π → π | Electron delocalization across the bi-aryl system, contributing to ICT. |

| σ (C-H) | σ (C-C) | σ → σ* | General hyperconjugative stabilization of the molecular framework. |

Pharmacophore Modeling and Ligand-Based Drug Design

Pharmacophore modeling is a cornerstone of ligand-based drug design, used when the three-dimensional structure of a biological target is unknown. mdpi.com A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological activity. nih.gov These features include hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (H), and aromatic rings (AR).

The this compound scaffold contains several key features that make it a valuable template for developing pharmacophore models. Indole derivatives are known to be "privileged structures" in medicinal chemistry, capable of interacting with a wide range of biological targets. nih.gov

A hypothetical pharmacophore model derived from the this compound structure would likely include the following features:

Hydrogen Bond Donor (HBD): The N-H group of the indole ring is a classic hydrogen bond donor.

Aromatic Rings (AR): Both the indole nucleus and the 2-phenyl substituent provide distinct aromatic features, which can engage in π-π stacking or hydrophobic interactions with target proteins. nih.gov

Hydrogen Bond Acceptor (HBA): The oxygen atom of the 5-methoxy group can act as a hydrogen bond acceptor.

By generating a library of compounds based on this scaffold and evaluating their biological activity, a quantitative structure-activity relationship (QSAR) model can be developed. nih.govnih.gov This allows for the refinement of the pharmacophore model and the rational design of new, more potent ligands. The model can then be used to screen large virtual databases to identify novel and structurally diverse compounds with the potential for similar biological activity. nih.gov

| Pharmacophoric Feature | Molecular Moiety | Potential Interaction Type |

|---|---|---|

| Hydrogen Bond Donor (HBD) | Indole N-H | Hydrogen bonding with acceptor groups (e.g., C=O, -OH) on a protein. |

| Aromatic Ring 1 (AR1) | Indole Ring System | π-π stacking, hydrophobic interaction. |

| Aromatic Ring 2 (AR2) | 2-Phenyl Group | π-π stacking, hydrophobic interaction. |

| Hydrogen Bond Acceptor (HBA) | Methoxy Oxygen | Hydrogen bonding with donor groups (e.g., N-H, -OH) on a protein. |

Future Perspectives and Research Directions for 5 Methoxy 2 Phenyl 1h Indole

Rational Design and Synthesis of Advanced Analogs with Improved Potency and Selectivity

The rational design of advanced analogs of 5-methoxy-2-phenyl-1H-indole is a crucial step towards enhancing its therapeutic potential. This process involves systematic modifications of the core structure to optimize its interaction with biological targets, thereby improving potency and selectivity. Future research in this area will likely focus on several key strategies:

Structure-Activity Relationship (SAR) Studies: A comprehensive understanding of the SAR is fundamental. By synthesizing a library of analogs with modifications at various positions of the indole (B1671886) ring and the phenyl group, researchers can elucidate the structural requirements for optimal activity. For instance, studies on other 2-phenylindole (B188600) derivatives have shown that substitutions on the phenyl ring can significantly impact their biological effects. nih.gov A systematic exploration of different substituents (e.g., halogens, alkyls, and other electron-donating or -withdrawing groups) on the phenyl ring of this compound will be essential.

Bioisosteric Replacement: To improve pharmacokinetic properties and target engagement, bioisosteric replacement of the methoxy (B1213986) group or the phenyl ring could be explored. For example, replacing the methoxy group with other small, electron-donating groups may modulate the compound's metabolic stability and receptor affinity.

Scaffold Hopping: While maintaining the key pharmacophoric features of this compound, researchers may explore alternative heterocyclic scaffolds to discover novel chemotypes with improved drug-like properties.

The synthesis of these advanced analogs will leverage modern synthetic methodologies, including palladium-catalyzed cross-coupling reactions, to efficiently generate a diverse range of compounds for biological evaluation. nih.gov

Table 1: Potential Modifications for SAR Studies of this compound Analogs

| Modification Site | Example Substituents | Rationale |